molecular formula C30H48O7 B1231350 Cucurbitacin IIb

Cucurbitacin IIb

Cat. No.: B1231350
M. Wt: 520.7 g/mol
InChI Key: VVBWBGOEAVGFTN-UHFFFAOYSA-N
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Description

Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids primarily found in the Cucurbitaceae family of plants. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic tetracyclic structure. Specific reagents and catalysts, such as strong oxidizing agents and acid catalysts, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound can be achieved through both extraction from natural sources and chemical synthesis. Extraction methods include supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction, which offer efficient and environmentally friendly alternatives to traditional solvent extraction . Chemical synthesis, on the other hand, allows for the production of this compound in larger quantities and with higher purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and reduced forms. These derivatives often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of cucurbitacin IIb involves the modulation of multiple cellular signaling pathways. It acts as a tyrosine kinase inhibitor, blocking the activity of enzymes involved in cell growth and proliferation. Additionally, it induces apoptosis by activating the caspase cascade and inhibiting the STAT3 pathway . These actions result in the suppression of tumor growth and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Cucurbitacin IIb is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin B, cucurbitacin E, and cucurbitacin D. While all cucurbitacins share a similar tetracyclic triterpenoid structure, they differ in their functional groups and biological activities . For example:

This compound is unique in its specific ability to inhibit tyrosine kinases and modulate the STAT3 pathway, making it a valuable compound for targeted cancer therapies .

Properties

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBWBGOEAVGFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866233
Record name 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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